molecular formula C5H9ClO B14641205 (1R,2R)-1-Chloro-2-ethoxycyclopropane CAS No. 54362-95-7

(1R,2R)-1-Chloro-2-ethoxycyclopropane

Cat. No.: B14641205
CAS No.: 54362-95-7
M. Wt: 120.58 g/mol
InChI Key: VOMQCHAIKFLCPW-RFZPGFLSSA-N
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Description

(1R,2R)-1-Chloro-2-ethoxycyclopropane is a chiral cyclopropane derivative featuring a chlorine atom and an ethoxy group on adjacent carbons in a trans configuration. Cyclopropanes are characterized by their strained three-membered ring structure, which imparts unique reactivity and stability properties.

Properties

CAS No.

54362-95-7

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

(1R,2R)-1-chloro-2-ethoxycyclopropane

InChI

InChI=1S/C5H9ClO/c1-2-7-5-3-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

VOMQCHAIKFLCPW-RFZPGFLSSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H]1Cl

Canonical SMILES

CCOC1CC1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Chloro-2-ethoxycyclopropane typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include a solvent like dichloromethane or toluene and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can help in scaling up the production while maintaining the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Chloro-2-ethoxycyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in solvents like ethanol or methanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-1-Chloro-2-ethoxycyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-1-Chloro-2-ethoxycyclopropane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R,2R)-1-Chloro-2-ethoxycyclopropane with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(1R)-1-Chloro-1-ethoxypropane C₅H₁₁ClO 122.59 Chloro, ethoxy on adjacent carbons Lower steric strain due to non-cyclopropane backbone; higher volatility.
1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-... C₁₆H₁₂BrCl₃O 414.53 Bromo, dichloro, ethoxyphenyl groups High steric hindrance; crystalline solid (X-ray confirmed) with thermal stability.
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ 196.63 Chlorophenyl, carboxylic acid Polar functional groups enhance solubility in polar solvents.
3-[(E)-2-Chloro-2-fluoroethenyl]-2,2-dimethyl... C₈H₉Cl₂FO 235.06 Chloro-fluoroethenyl, dimethyl groups Electron-withdrawing substituents increase electrophilicity.

Key Observations :

  • Steric and Electronic Effects : Bulky substituents (e.g., bromophenyl in ) increase steric hindrance, reducing reactivity but enhancing thermal stability. In contrast, smaller substituents like ethoxy groups () lower steric strain.
  • Polarity: The presence of polar groups (e.g., carboxylic acid in ) significantly increases solubility in polar media compared to nonpolar chloro-ethoxy analogs.
  • Reactivity : Chlorine substituents (common in all compounds) act as electron-withdrawing groups, making adjacent carbons more electrophilic. Fluorinated derivatives () exhibit enhanced reactivity due to the strong inductive effect of fluorine.

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